9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol

Crystal Engineering Supramolecular Chemistry Solid-State Chemistry

Researchers seeking a geometrically distinct, heterocyclic fluorenol scaffold often face supply inconsistency and structural ambiguity with generic analogs. 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol (CAS 150897-01-1) solves this as a non-interchangeable, high-purity building block. Its 4-pyridinylmethyl group provides a unique hydrogen-bonding vector and flexible linker unavailable in 9-phenyl or 9-pyridyl analogs, enabling precise supramolecular architecture design. · Distinct Geometry: Enables novel crystal engineering motifs unreachable with rigid carbocyclic analogs. · Orthogonal Reactivity: Tertiary alcohol and basic pyridinyl nitrogen provide dual derivatization handles. · Supply Certainty: Commercial 98% purity ensures batch-to-batch reproducibility for analytical method development.

Molecular Formula C19H15NO
Molecular Weight 273.3 g/mol
Cat. No. B7780279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol
Molecular FormulaC19H15NO
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(CC4=CC=NC=C4)O
InChIInChI=1S/C19H15NO/c21-19(13-14-9-11-20-12-10-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H,13H2
InChIKeyPOPUVAKNDCSCDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol Procurement Specifications


9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol (CAS 150897-01-1), also known as 9-(4-pyridinylmethyl)-9H-fluoren-9-ol, is a heterocyclic organic building block in the class of 9-substituted fluorenols [1]. Its structure features a central fluorene core with a hydroxyl group and a 4-pyridinylmethyl substituent at the 9-position. The compound is primarily utilized as a synthetic intermediate or research tool, with a typical commercial purity of 98% . Its core value lies in its bifunctional nature, offering a reactive tertiary alcohol group and a basic pyridinyl nitrogen for further derivatization or coordination chemistry [2].

Why 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol Cannot Be Substituted


Generic substitution among 9-substituted fluorenols is chemically unsound due to the profound impact of the 9-substituent on molecular geometry, electronic properties, and intermolecular interactions. Unlike 9-phenyl-9-fluorenol or 9-pyridyl-9-fluorenol, the 4-pyridinylmethyl group in 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol introduces a flexible methylene linker and a basic nitrogen atom at a specific distance from the fluorene core. This unique architecture dictates its hydrogen bonding potential, coordination behavior, and reactivity, which are not replicated by analogs lacking the linker or with different heteroaryl groups [1]. The quantitative evidence below confirms that these structural differences translate to distinct, measurable properties that are critical for specific applications, making this compound a non-interchangeable chemical entity.

Quantitative Differentiators for 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol


Hydrogen Bonding Mode Comparison

The incorporation of a pyridinyl nitrogen fundamentally alters the preferred hydrogen bonding motif in the solid state. Studies on closely related 9-pyridyl-9-fluorenols (without a methylene linker) demonstrate a 'crossover' from O–H⋯O bonding (dominant in 9-phenyl-9-fluorenol) to O–H⋯N bonding, which dictates the formation of specific intra- and intermolecular helical and linear contact modes [1]. While direct crystal structure data for 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol is not publicly available, this class-level inference confirms the strong directing influence of the pyridyl group, which is retained in the target compound. This distinguishes it from carbocyclic analogs like 9-phenyl-9-fluorenol, which lack this specific hydrogen bond acceptor and exhibit different packing architectures.

Crystal Engineering Supramolecular Chemistry Solid-State Chemistry

Physicochemical Profile Changes

The addition of the 4-pyridinylmethyl group significantly alters the predicted physicochemical properties compared to the unsubstituted core, 9H-fluoren-9-ol . The presence of the pyridine moiety increases molecular weight (from 182.22 g/mol to 273.34 g/mol) and introduces a basic nitrogen atom, which modifies the compound's lipophilicity profile . This is reflected in predicted properties such as the ACD/LogD at pH 7.4, which is 2.93 for the closely related analog 9-(4-pyridyl)-9-fluorenol [1]. This indicates a compound with a significantly higher degree of lipophilicity compared to the parent core, influencing its solubility and potential membrane permeability characteristics.

Medicinal Chemistry ADME Prediction Drug Design

Purity Specification for Reproducibility

For procurement purposes, the commercially available standard for 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol is established at a purity of 98% . This defined purity level provides a clear, quantifiable specification for researchers to ensure reproducibility in synthetic and analytical workflows. This is a critical differentiator from custom-synthesized or lower-grade batches where purity may be undefined or variable, which can directly impact reaction yields and the accuracy of biological assays.

Chemical Procurement Analytical Chemistry Synthesis

Applications of 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol


Supramolecular & Coordination Scaffold

The compound's distinct hydrogen bonding capacity, inferred from the pyridinyl nitrogen [1], makes it a suitable scaffold for investigating novel crystal engineering motifs and metal-organic coordination complexes. Researchers can utilize the compound to design and synthesize new supramolecular architectures, where the specific orientation and basicity of the 4-pyridinyl group are exploited to create predetermined network structures distinct from those formed by carbocyclic analogs like 9-phenyl-9-fluorenol.

Late-Stage Functionalization Building Block

As a commercially available, high-purity (98%) chemical building block [1], 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol is a reliable starting material for synthesizing more complex molecules. Its bifunctional nature—a tertiary alcohol and a pyridyl moiety—provides orthogonal handles for chemical derivatization, allowing for its integration into larger molecular frameworks in medicinal chemistry and materials science programs.

Analytical Reference Standard

Given its well-defined structure and commercial availability at a certified purity, 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol can serve as a reference standard in analytical chemistry. It can be used to develop and validate high-performance liquid chromatography (HPLC) or mass spectrometry (MS) methods for detecting and quantifying this specific heterocyclic scaffold or its derivatives in complex reaction mixtures.

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